Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate
Overview
Description
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C6H8N2O3, and it has a molecular weight of 156.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of acylhydrazines using dehydrating agents such as phosphorus oxychloride or zirconium chloride . Another method includes the reaction of amidoximes with carbonyl compounds like carboxylic acids or esters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It has been investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: this compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The 1,2,3-oxadiazole ring acts as an electron-withdrawing group, which can enhance the compound’s reactivity and stability. This property makes it effective in various biological and chemical processes .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties.
1,3,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and antifungal properties
Uniqueness: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
ethyl 5-methyloxadiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLWOOFVUSJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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